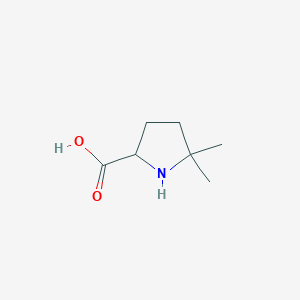
5,5-dimethylpyrrolidine-2-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Dimethylpyrrolidine-2-carboxylic acid is a derivative of proline, a significant amino acid in biochemistry. This compound has garnered attention due to its unique biological and chemical properties. It is often used in various scientific research applications, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
The synthesis of 5,5-dimethylpyrrolidine-2-carboxylic acid typically involves the reaction of suitable starting materials under specific conditions. One common method includes the cyclization of appropriate precursors in the presence of catalysts. Industrial production methods may involve bulk manufacturing processes, ensuring high purity and yield .
Analyse Des Réactions Chimiques
5,5-Dimethylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
5,5-Dimethylpyrrolidine-2-carboxylic acid is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studying enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of various chemical products.
Mécanisme D'action
Comparaison Avec Des Composés Similaires
5,5-Dimethylpyrrolidine-2-carboxylic acid can be compared with other similar compounds, such as:
Proline: A fundamental amino acid with similar structural features.
4,4-Dimethylpyrrolidine-2-carboxylic acid: Another derivative with slight structural variations.
Pyrrolidine-2-carboxylic acid: The parent compound with a simpler structure.
Propriétés
IUPAC Name |
5,5-dimethylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-7(2)4-3-5(8-7)6(9)10/h5,8H,3-4H2,1-2H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMIRSVUSWJCFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(N1)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

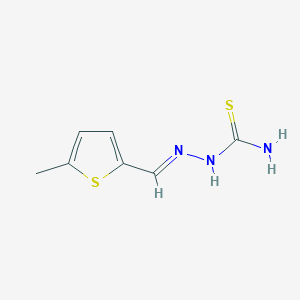
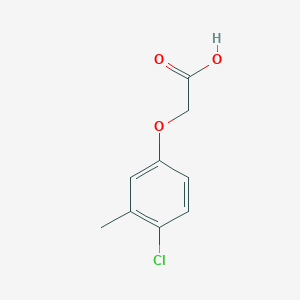
![2-Methylbenzo[g]quinazolin-4(3H)-one](/img/structure/B185524.png)
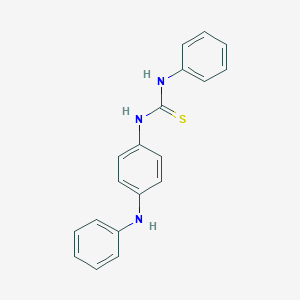
![Benzyl 3-{[(tert-butoxycarbonyl)amino]methyl}-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B185526.png)
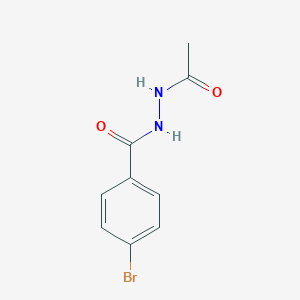
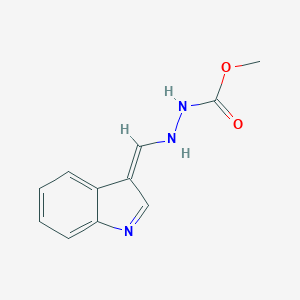
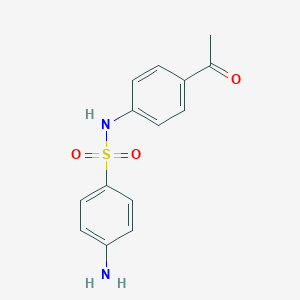
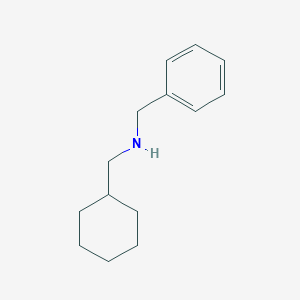
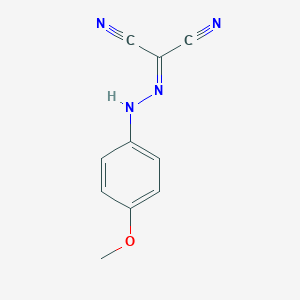
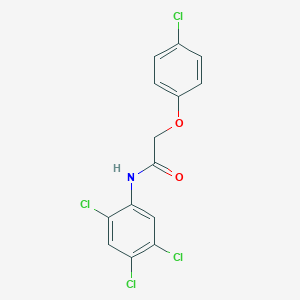
![2-[(2,4,5-Trichlorophenyl)carbamoyl]benzoic acid](/img/structure/B185537.png)

